2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1192025-01-6
Cat. No.: VC2839185
Molecular Formula: C12H15BClFO2
Molecular Weight: 256.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1192025-01-6 |
---|---|
Molecular Formula | C12H15BClFO2 |
Molecular Weight | 256.51 g/mol |
IUPAC Name | 2-(3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 |
Standard InChI Key | NTHMFEYDRUMMGR-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a 3-chloro-2-fluorophenyl group bonded to a boron atom, which is in turn connected to a pinacol-derived dioxaborolane ring. The compound has the molecular formula C12H15BClFO2, with a calculated molecular weight of 256.5087 g/mol . The structure can be represented by the SMILES notation CC1(C)OB(OC1(C)C)c1cccc(c1F)Cl , which encodes the connectivity of atoms in the molecule.
The compound features a planar aromatic ring with chlorine at the 3-position and fluorine at the 2-position relative to the boron attachment. The dioxaborolane ring adopts a five-membered cyclic structure with geminal dimethyl groups at both the 4 and 5 positions, creating the characteristic pinacol boronic ester moiety. This structural arrangement confers both stability and specific reactivity to the compound.
The presence of halogens (chlorine and fluorine) on the aromatic ring influences the electron distribution and reactivity of the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, particularly affecting the ortho and para positions. Similarly, chlorine, though less electronegative than fluorine, also exerts an electron-withdrawing effect. These electronic characteristics have important implications for the compound's reactivity in various chemical transformations.
Chemical Properties
The chemical behavior of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily determined by the reactivity of the carbon-boron bond and the influence of the halogen substituents on the aromatic ring.
The carbon-boron bond represents a key reactive site, particularly in transition metal-catalyzed cross-coupling reactions. In these reactions, the aryl group is transferred from boron to form new carbon-carbon bonds. The presence of electron-withdrawing halogen substituents on the aromatic ring can modulate this reactivity by affecting the polarization of the carbon-boron bond.
The halogen substituents (chlorine and fluorine) introduce additional reactive sites for potential transformations. For instance, the chlorine atom at the meta position could participate in metal-catalyzed coupling reactions or nucleophilic aromatic substitution reactions under appropriate conditions. The fluorine atom at the ortho position may also influence the compound's reactivity through electronic and steric effects.
Table 1: Key Properties of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Synthesis Methods
Insights from Related Compounds
The literature provides some information about the synthesis of related compounds that may be relevant to understanding potential synthetic routes to 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
For instance, 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was prepared and characterized, with the product described as a "pale yellow oil" . The synthesis involved the removal of volatiles under reduced pressure (4x10-2 torr) at 20°C. Similar approaches might be applicable to the synthesis of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The literature also mentions the synthesis of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which are closely related compounds differing only in the positioning of the halogen substituents . These were obtained as a mixture (4.4:1 ratio) and characterized as a pale yellow oil. The synthetic approach and conditions for these compounds could be adapted for the preparation of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Spectroscopic Data
Other Spectroscopic Techniques
In addition to NMR spectroscopy, other analytical techniques commonly used to characterize such compounds include:
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Mass spectrometry, which would show a molecular ion peak corresponding to the molecular weight of 256.5087, along with fragment ions characteristic of the loss of pinacol and other fragmentation patterns.
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Infrared spectroscopy, which would display characteristic absorption bands for the B-O stretching (typically around 1350-1380 cm-1), C-F stretching (around 1000-1400 cm-1), and C-Cl stretching (around 600-800 cm-1) vibrations.
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Elemental analysis, which would confirm the elemental composition corresponding to the molecular formula C12H15BClFO2.
Table 2: Expected Key Spectroscopic Features of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Based on Related Compounds)
Applications and Uses
General Applications of Pinacol Boronic Esters
Pinacol boronic esters, including 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serve as versatile building blocks in synthetic organic chemistry. Their primary applications stem from their participation in various carbon-carbon bond-forming reactions.
One of the most significant applications is in Suzuki-Miyaura cross-coupling reactions, where arylboronic esters react with aryl halides or triflates in the presence of a palladium catalyst to form biaryl compounds. This reaction has found extensive use in the synthesis of pharmaceuticals, natural products, and advanced materials.
Pinacol boronic esters also participate in Chan-Lam coupling reactions, which involve copper-catalyzed cross-coupling with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds, respectively. Additionally, they are utilized in rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated carbonyl compounds and in various other transformations such as allylation, oxidation, and homologation reactions.
The enhanced stability of pinacol boronic esters compared to free boronic acids makes them valuable in multistep syntheses, where isolation, purification, and storage of intermediates are important considerations .
Related Compounds and Comparative Analysis
Structurally Similar Compounds
The literature provides information about several compounds structurally related to 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering opportunities for comparative analysis.
2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C14H19BClFO3, MW: 300.56 g/mol) differs by the addition of an ethoxy group at the 5-position. This additional substituent would likely influence the compound's polarity, solubility, and electronic properties compared to 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C14H19BClFO3, MW: 300.56 g/mol) represents an isomer with the ethoxy group repositioned to the 4-position. This structural variation would result in different electronic and steric environments around the aromatic ring, potentially affecting reactivity patterns.
2-(3-Chloro-6-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C13H15BClF3O2, MW: 306.52 g/mol) incorporates a difluoromethyl group at the 6-position, introducing additional fluorine atoms that would significantly influence the electron distribution in the aromatic system and potentially impart unique reactivity characteristics.
Table 3: Comparison of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds
Structure-Activity Relationships
The structural variations among these related compounds provide insights into potential structure-activity relationships that might be applicable to 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The position of halogen substituents on the aromatic ring can significantly influence the reactivity of the carbon-boron bond in cross-coupling reactions. For instance, fluorine at the ortho position (as in 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may exert both electronic and steric effects that differ from fluorine at other positions (as in the related compounds) .
The additional functionality in related compounds, such as ethoxy groups or a difluoromethyl group, introduces further electronic and steric modifications that could alter reaction outcomes in various synthetic transformations. These structure-activity relationships are valuable for designing targeted synthetic strategies and predicting the behavior of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in specific applications.
Understanding these relationships can guide the selection of the most appropriate boronic ester for particular synthetic goals, whether in medicinal chemistry, materials science, or other fields where fine-tuning of electronic and steric properties is crucial for achieving desired outcomes.
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